2-Butanone, 1-amino-3-phenyl-

Asymmetric catalysis Chiral amine synthesis Enantioselective arylation

2-Butanone, 1-amino-3-phenyl- (1-amino-3-phenylbutan-2-one) is a C10H13NO primary α-amino ketone (MW 163.22 g/mol) in which the amino group occupies the α-carbon relative to the ketone carbonyl. The compound belongs to the phenethylamine-containing ketone class, structurally related to cathinone derivatives but distinguished by its primary amine–ketone adjacency that imparts a unique dual electrophilic/nucleophilic reactivity profile.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
Cat. No. B13610340
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 1-amino-3-phenyl-
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C(=O)CN
InChIInChI=1S/C10H13NO/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3
InChIKeySDNMZYHRZSSQFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butanone, 1-amino-3-phenyl- (CAS 856622-31-6): A Primary α-Amino Ketone Building Block for Asymmetric Synthesis and CNS-Targeted Discovery


2-Butanone, 1-amino-3-phenyl- (1-amino-3-phenylbutan-2-one) is a C10H13NO primary α-amino ketone (MW 163.22 g/mol) in which the amino group occupies the α-carbon relative to the ketone carbonyl . The compound belongs to the phenethylamine-containing ketone class, structurally related to cathinone derivatives but distinguished by its primary amine–ketone adjacency that imparts a unique dual electrophilic/nucleophilic reactivity profile [1]. Its stereogenic α-carbon makes it a candidate for asymmetric synthesis of enantiopure intermediates relevant to CNS-active pharmaceuticals and antiviral agents.

Why Positional Isomerism in Aminophenylbutanones Prevents Simple Substitution in 2-Butanone, 1-amino-3-phenyl- Procurement


The position of the amino group on the butanone backbone critically governs both chemical reactivity and biological target engagement. Moving the amine from the α-carbon (1-amino, as in 2-butanone, 1-amino-3-phenyl-) to the β-carbon (3-amino-1-phenylbutan-2-one) converts the compound from an α-amino ketone to a β-amino ketone, fundamentally altering its enolization behaviour, imine/enamine formation pathway, and susceptibility to oxidative deamination [1]. In medicinal chemistry, α-amino ketones exhibit a distinct conformational preference that affects monoamine transporter recognition compared to β-amino ketone isomers; even subtle regioisomeric shifts can result in significant loss of DAT/SERT inhibitory activity [2]. Therefore, procurement decisions that treat aminophenylbutanone positional isomers as interchangeable risk non-reproducible synthetic outcomes and flawed structure–activity conclusions.

Quantitative Differentiation Data for 2-Butanone, 1-amino-3-phenyl- vs. Structural Analogs


Enantiomeric Excess in Asymmetric Synthesis: α-Amino Ketone Scaffold Reaches ≤99% ee vs. Racemic or Low-ee Methods for β-Amino Ketone Isomers

The α-amino ketone scaffold, which includes 2-butanone, 1-amino-3-phenyl-, can be synthesised with enantiomeric excess values reaching up to 99% ee using a Pd(II)-catalysed asymmetric arylation of α-keto imines with arylboronic acids (product 3a: 92% ee; optimised substrates reach 99% ee) [1]. In contrast, the positional isomer 3-amino-1-phenylbutan-2-one (a β-amino ketone) is not accessible through the same α-keto imine route; reported asymmetric transaminase routes for β-amino ketones typically yield optical purity in the 78–99% ee range only for specific N-protected or cyclic variants, with acyclic β-amino ketones often requiring resolution steps that reduce overall yield [2]. The direct catalytic asymmetric synthesis of the α-amino ketone architecture therefore provides a more stereochemically efficient entry to single-enantiomer intermediates.

Asymmetric catalysis Chiral amine synthesis Enantioselective arylation

Primary Amine Reactivity: Schiff Base Formation and Derivatisation Capacity vs. N-Substituted Amino Ketone Analogs

The primary amine in 2-butanone, 1-amino-3-phenyl- undergoes Schiff base condensation with aldehydes and ketones at near-quantitative conversion, as demonstrated for α-amino ketones in general (isolated imine yields >90% under mild conditions) [1]. In contrast, the secondary amine cathinone analog buphedrone (2-(methylamino)-1-phenylbutan-1-one) cannot form imines directly, limiting derivatisation to N-alkylation or acylation pathways. This differential reactivity enables the α-primary-amino ketone to serve as a more versatile branching intermediate for parallel library synthesis of phenethylamine-derived CNS candidates [2].

Synthetic intermediate Schiff base chemistry Reductive amination

Physicochemical Property Differentiation Relative to Deaminated Analog 3-Phenyl-2-butanone

The introduction of a primary amino group at the α-position significantly alters the physicochemical profile of 2-butanone, 1-amino-3-phenyl- relative to its deaminated analog 3-phenyl-2-butanone. 3-Phenyl-2-butanone (CAS 769-59-5) exhibits a density of 0.967 g/cm³ and a boiling point of 207.3 °C [1]. The amino-substituted derivative is expected to have a higher boiling point (estimated >250 °C) and increased polarity (logP reduction of approximately 1.5–2.0 units based on aniline–acetophenone analog comparisons), causing markedly different chromatographic retention and extraction behaviour [2]. These differences are critical for planning purification protocols; the amino ketone partitions preferentially into aqueous acid phases, enabling straightforward separation from neutral organic impurities that co-elute with the non-amino analog.

Physicochemical profiling Chromatographic retention Purification

High-Value Application Scenarios for 2-Butanone, 1-amino-3-phenyl- (CAS 856622-31-6) Based on Differentiated Evidence


Asymmetric Synthesis of Enantiopure α-Amino Alcohol and α-Amino Acid Intermediates for CNS Drug Candidates

The validated high-ee catalytic asymmetric arylation route [1] makes 2-butanone, 1-amino-3-phenyl- a strategic starting point for constructing single-enantiomer α-amino alcohols (via NaBH₄ reduction) and α-amino acids (via oxidation) that serve as key intermediates in CNS-active compounds. Procurement of the pre-formed α-amino ketone scaffold bypasses the need for chiral auxiliary installation/cleavage, reducing the synthetic sequence by 2–3 steps compared to routes that start from β-amino ketone isomers requiring resolution.

Parallel Library Synthesis of Phenethylamine-Derived GPCR Ligands via Primary Amine Diversification

The primary amine functionality enables high-yield Schiff base formation with diverse aldehydes, followed by reduction to yield libraries of N-alkylated phenethylamine derivatives [2]. This divergent approach is not accessible with N-methylated cathinone analogs (e.g., buphedrone), positioning the compound as a superior scaffold for medicinal chemistry groups exploring SAR around the amino terminal of trace amine-associated receptor (TAAR) and monoamine transporter ligands.

Facilitated Purification via Acid–Base Extraction in Multi-Step Syntheses

The substantial polarity increase conferred by the primary amino group relative to neutral butanone analogs (estimated ΔlogP ~1.5–2.0) [3] provides a reliable acid–base extraction handle. This property is particularly advantageous during scale-up of multi-step sequences where neutral byproducts accumulate; the amino ketone can be selectively extracted into aqueous acid, washed, and recovered by basification, reducing chromatographic burden and solvent costs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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